![molecular formula C20H21N5O4 B2558543 3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-57-2](/img/structure/B2558543.png)
3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features may interfere with cancer cell growth, making it a subject of interest in cancer research .
- Preliminary studies suggest that this compound exhibits antibacterial properties. Investigating its mechanism of action and efficacy against specific bacterial strains could be valuable .
- The benzamide moiety in this compound may contribute to anti-inflammatory activity. Researchers have investigated its potential in modulating inflammatory pathways .
- Some studies have explored the neuroprotective effects of similar compounds. Investigating whether this compound can protect neurons from damage or degeneration is an area of interest .
- Given its unique structure, researchers have investigated whether this compound affects metabolic pathways. It could be relevant in conditions like diabetes or obesity .
- Understanding how this compound interacts with enzymes and cellular processes is crucial. Researchers have studied its binding affinity and potential as an enzyme inhibitor .
- The benzamide scaffold offers opportunities for drug design. Researchers may explore modifications to enhance its pharmacological properties .
- Computational approaches, such as molecular docking, can predict how this compound interacts with specific protein targets. Investigating its binding affinity and selectivity is essential .
Anticancer Properties
Antibacterial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Metabolic Disorders
Chemical Biology and Enzyme Inhibition
Drug Design and Optimization
Molecular Docking Studies
properties
IUPAC Name |
3,5-dimethoxy-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-11-7-17(22-18(26)12-8-13(28-2)10-14(9-12)29-3)25(24-11)20-21-16-6-4-5-15(16)19(27)23-20/h7-10H,4-6H2,1-3H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUCYQZCQPQWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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